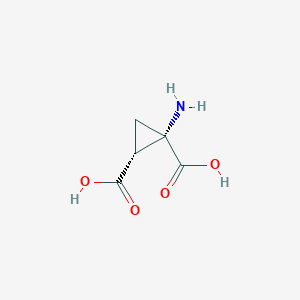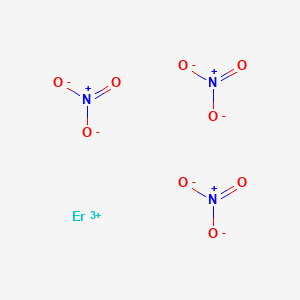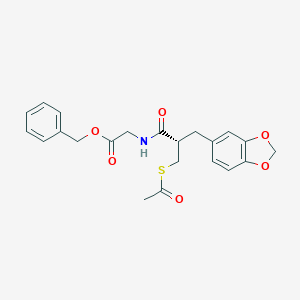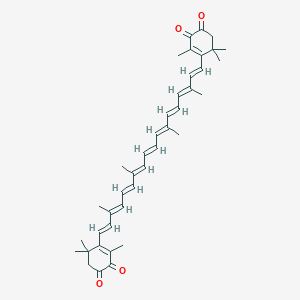
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is a chiral cyclopropane derivative that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the stereoselective synthesis from L-serine. The chiral quaternary center is constructed by C–H insertion of an alkylidenecarbene, which is generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of stereoselective synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the stereoselective steps.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter systems.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. The compound can reduce the frequency of excitatory postsynaptic currents by acting on presynaptic receptors, thereby affecting neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: This compound is structurally similar but has a cyclopentane ring instead of a cyclopropane ring.
L-2-Amino-4-phosphonobutyrate: Another compound that acts on metabotropic glutamate receptors.
Uniqueness
(1s,2r)-1-Aminocyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. These properties make it a valuable tool in studying the structure-activity relationships of metabotropic glutamate receptor ligands.
Eigenschaften
CAS-Nummer |
132245-71-7 |
|---|---|
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
InChI-Schlüssel |
LVWULFVPVDNWOD-VHUNDSFISA-N |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
Isomerische SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
Synonyme |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















